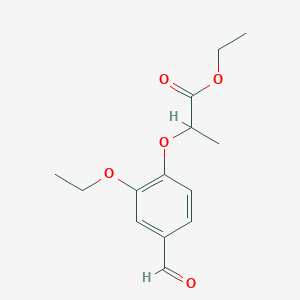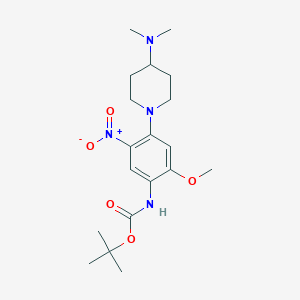
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reaction Conditions: : Further functionalization includes the incorporation of methylthio and pyrazin-2-yloxy groups through substitution reactions, often under mild to moderate heating and using solvents like dichloromethane or ethanol.
Step 3: Final Assembly
Reaction Conditions: : The final compound is assembled through coupling reactions involving acylation of pyrrolidine intermediates with acetic acid derivatives. The reaction is typically performed at room temperature to moderate heat, depending on the reactivity of the intermediates.
Industrial Production Methods: Industrially, the synthesis may involve the use of flow chemistry techniques to enhance reaction efficiency and yield. Key conditions include continuous flow reactors that maintain optimal temperature, pressure, and reagent mixing to scale up the production process.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide typically involves multi-step organic synthesis. The process starts with the selection of appropriate precursor chemicals such as methylthio compounds, oxo-acids, pyrazin-2-yloxy derivatives, pyrrolidines, and acetic acid derivatives.
Step 1: Formation of Intermediate Compounds
Reaction Conditions: : Utilizing condensation reactions, these precursors are reacted under controlled temperatures and catalyzed environments to form intermediate compounds.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative degradation, often with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : It may be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at various functional groups, particularly the pyrazin-2-yloxy moiety.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: : Dichloromethane (CH2Cl2), ethanol (EtOH)
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones
Reduction: : Yielding reduced versions of the carbonyl or pyrazin-2-yloxy groups
Substitution: : Various substituted derivatives depending on the nucleophiles used
科学研究应用
Chemistry: : As a versatile reagent in synthetic organic chemistry, it is used to develop new methodologies for functional group transformations and complex molecule assembly.
Medicine: : Investigated for its potential pharmacological properties, it may serve as a lead compound in the development of new therapeutic agents, particularly those targeting enzyme pathways.
作用机制
The compound's mechanism of action in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. Its functional groups may facilitate binding to active sites, modulating enzymatic activity or altering metabolic pathways. Key pathways might include oxidative stress response or signal transduction mechanisms.
相似化合物的比较
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)acetamide distinguishes itself from similar compounds due to its unique combination of methylthio and pyrazin-2-yloxy groups, providing distinct reactivity and binding characteristics.
Similar Compounds
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)ethanamide
N-(4-(methylthio)-1-oxo-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)butan-2-yl)propionamide
These similar compounds share core structural elements but differ in their acetamide derivatives, affecting their specific applications and reactivities.
属性
IUPAC Name |
N-[4-methylsulfanyl-1-oxo-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-11(20)18-13(4-8-23-2)15(21)19-7-3-12(10-19)22-14-9-16-5-6-17-14/h5-6,9,12-13H,3-4,7-8,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYTZAGVOJVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(1H-indol-1-yl)ethyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B2496767.png)
![2-[3-{4-[2-(isobutylamino)-2-oxoethyl]phenyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/new.no-structure.jpg)

![1-[4-(5-Fluoropyridin-3-yl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2496770.png)

![2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide](/img/structure/B2496774.png)





![N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2496786.png)
![ethyl 2-(2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)acetate](/img/structure/B2496787.png)
